4-(4-chlorophenoxy)Benzeneethanamine
Description
Chemical Name: 2-[4-(4-Chlorophenoxy)phenyl]ethanamine Molecular Formula: C₁₄H₁₄ClNO Molecular Weight: 247.72 g/mol Key Features:
- A phenethylamine derivative with a 4-chlorophenoxy substituent on the benzene ring.
- Synthetically accessible via nucleophilic substitution reactions involving 4-chlorophenol and halogenated phenethylamine precursors (inferred from ).
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16/h1-8H,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVGGCQPXNNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-chlorophenoxy)Benzeneethanamine typically involves the reaction of 4-chlorophenol with benzeneethanamine under specific conditions. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent . The reaction is carried out under nitrogen protection to prevent oxidation and is followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
4-(4-chlorophenoxy)Benzeneethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Scientific Research Applications
4-(4-chlorophenoxy)Benzeneethanamine is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to cellular signaling and receptor binding.
Medicine: Research involving this compound often focuses on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)Benzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenethylamines
4-Chlorophenethylamine ()
- Structure : Benzene ring with a chlorine atom at the para position and an ethylamine side chain.
- Molecular Formula : C₈H₁₀ClN
- Molecular Weight : 155.63 g/mol
- Key Differences: Lacks the phenoxy group, reducing steric bulk and polarity. Simpler structure may enhance blood-brain barrier permeability compared to the target compound.
4-Phenoxyphenethylamine ()
- Structure: Phenethylamine with a phenoxy group at the para position.
- Molecular Formula: C₁₄H₁₅NO
- Molecular Weight : 213.28 g/mol
1-(4-(4-Fluorophenoxy)phenyl)ethanamine ()
- Structure: Fluorine replaces chlorine in the phenoxy group.
- Molecular Formula: C₁₄H₁₄FNO
- Molecular Weight : 231.27 g/mol
- Key Differences :
- Fluorine’s smaller atomic radius and lower electronegativity may reduce metabolic stability compared to chlorine.
Substituted Benzylamines and Hybrid Structures
4-Chlorobenzylamine ()
- Structure : Benzylamine with a para-chlorine substituent.
- Molecular Formula : C₇H₈ClN
- Molecular Weight : 141.60 g/mol
- Key Differences :
- Shorter alkyl chain (methylamine vs. ethylamine) reduces flexibility and binding interactions.
(4-Chlorophenyl)phenylmethylamine ()
- Structure : Benzhydrylamine with a para-chlorophenyl and phenyl group.
- Molecular Formula : C₁₃H₁₂ClN
- Molecular Weight : 217.70 g/mol
- Key Differences :
- Bulky biphenyl structure may hinder receptor access but enhance selectivity.
Pharmacologically Modified Derivatives
2-(4-(Benzyloxy)phenyl)-N-methylethanamine Hydrochloride ()
- Structure : Phenethylamine with a benzyloxy group and N-methylation.
- Molecular Formula: C₁₆H₁₉NO·HCl
- Molecular Weight : 283.79 g/mol
- Key Differences :
- N-Methylation increases lipophilicity and may prolong half-life.
- Benzyloxy group introduces steric hindrance absent in the target compound.
N-Methyl-4-nitrophenethylamine Hydrochloride ()
- Structure : Phenethylamine with a nitro group and N-methylation.
- Molecular Formula : C₉H₁₂N₂O₂·HCl
- Molecular Weight : 228.67 g/mol
- Key Differences :
- Nitro group’s strong electron-withdrawing effects contrast with chlorine’s moderate effects.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemDraw.
Research Findings and Implications
- Electron-Withdrawing Effects: Chlorine in this compound enhances stability and receptor binding compared to fluorine or hydrogen analogs ().
- Antimicrobial Potential: Derivatives of this compound show activity against M. tuberculosis in patent literature ().
- Structural Flexibility: Ethylamine side chains (vs. methylamine in benzylamines) improve interaction with biological targets like monoamine transporters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
